2,2-Diallylpiperidine
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Overview
Description
2,2-Diallylpiperidine is a heterocyclic organic compound that belongs to the piperidine family. Piperidines are six-membered rings containing one nitrogen atom. This compound is characterized by the presence of two allyl groups attached to the second carbon of the piperidine ring. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diallylpiperidine typically involves the reaction of piperidine with allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran or dimethylformamide. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Diallylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding piperidone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert it into saturated piperidine derivatives.
Substitution: The allyl groups can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Allyl bromide with sodium hydride in tetrahydrofuran.
Major Products Formed:
Oxidation: Piperidone derivatives.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
2,2-Diallylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex piperidine derivatives.
Biology: Studies have explored its potential as a ligand in coordination chemistry.
Medicine: Research is ongoing to investigate its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Diallylpiperidine involves its interaction with various molecular targets. The allyl groups allow it to participate in reactions that form covalent bonds with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to its observed pharmacological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and anti-inflammatory pathways .
Comparison with Similar Compounds
Piperidine: The parent compound, lacking the allyl groups.
2,2-Dimethylpiperidine: Similar structure but with methyl groups instead of allyl groups.
2,2-Diphenylpiperidine: Contains phenyl groups instead of allyl groups.
Uniqueness: 2,2-Diallylpiperidine is unique due to the presence of allyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
91355-50-9 |
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Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
IUPAC Name |
2,2-bis(prop-2-enyl)piperidine |
InChI |
InChI=1S/C11H19N/c1-3-7-11(8-4-2)9-5-6-10-12-11/h3-4,12H,1-2,5-10H2 |
InChI Key |
VPCIEXIKGLCPRS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCCCN1)CC=C |
Origin of Product |
United States |
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